molecular formula C8H11N B074028 2,4,5-Trimethylpyridine CAS No. 1122-39-0

2,4,5-Trimethylpyridine

Cat. No. B074028
CAS RN: 1122-39-0
M. Wt: 121.18 g/mol
InChI Key: MNDSSKADVGDFDF-UHFFFAOYSA-N
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Description

2,4,5-Trimethylpyridine, also known as Collidine, is a trimethyl derivative of pyridine . Its chemical properties resemble those of pyridine, although the presence of the methyl groups may prohibit some of the more straightforward reactions .


Synthesis Analysis

The synthesis of 2,4,5-Trimethylpyridine involves several methods . One of the methods includes the reaction with diammonium phosphate in ethanol and water at 234 degrees Celsius for approximately 1.08 hours .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethylpyridine consists of a pyridine ring substituted with three methyl groups .

Scientific Research Applications

  • Synthesis of Gastric-Acid Inhibiting Compounds : A study by Mittelbach et al. (1988) described a new synthesis of 4-methoxy-2,3,5-trimethylpyridine, a crucial building block for preparing gastric-acid inhibiting compounds. This study highlights the importance of 2,4,5-Trimethylpyridine in pharmacological synthesis (Mittelbach et al., 1988).

  • Optimization of Synthesis Process : Research by Urošević et al. (2022) investigated the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. This study focused on optimizing the reaction conditions, showing the importance of 2,4,5-Trimethylpyridine in organic synthesis (Urošević et al., 2022).

  • Hydrophobic and Hydrophilic Interactions : A study by Marczak and Banaś (2001) examined the hydrophobic and hydrophilic interactions in the system 2,4,6-trimethylpyridine+water. This research contributes to understanding the mixed hydrophobic–hydrophilic nature of 2,4,5-Trimethylpyridine, particularly in water solutions (Marczak & Banaś, 2001).

  • Vibrational Spectra Analysis : Green and Harrison (1973) reported on the infrared and Raman spectra of various trimethylpyridines, including 2,4,5-trimethylpyridine. This study aids in understanding the fundamental frequencies and vibrational properties of these compounds (Green & Harrison, 1973).

  • Isotope Effects in NMR Shifts : Research by Balaban et al. (1976) explored the isotope effects in NMR shifts induced by lanthanide shift reagents in deuteriated methyl groups of 2,4,6-trimethylpyridine. This study contributes to the understanding of steric effects in NMR spectroscopy (Balaban et al., 1976).

Safety And Hazards

When handling 2,4,5-Trimethylpyridine, it’s important to avoid contact with skin, eyes, and clothing. It should not be ingested or inhaled. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid heat and sources of ignition .

Future Directions

Recent advances in the synthesis of 2,4,6-triarylpyridines, which are key building blocks to access functional molecules used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs, suggest potential future directions for research involving 2,4,5-Trimethylpyridine .

properties

IUPAC Name

2,4,5-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-8(3)9-5-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSSKADVGDFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149944
Record name 2,4,5-Trimethylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethylpyridine

CAS RN

1122-39-0
Record name 2,4,5-Trimethylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethylpyridine
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Record name 2,4,5-Trimethylpyridine
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Record name 2,4,5-trimethylpyridine
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Record name 2,4,5-TRIMETHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
DG Kim, Y Kang, H Lee, EK Lee, T Nam, JA Kim… - European journal of …, 2014 - Elsevier
A new synthetic strategy for preparation of a wide range of 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl via a six-step sequence has been developed. This approach …
Number of citations: 33 www.sciencedirect.com
P Bednář, Z Stránský, P Bartak, P Adamovský - Journal of Chromatography …, 1999 - Elsevier
The influence of the addition of polyethylene glycol (PEG) to the background electrolyte on the capillary zone electrophoretic (CZE) separation of alkylpyridines was studied. It was found …
Number of citations: 8 www.sciencedirect.com
H Lee, S Banskota, DG Kim, JH Been, YJ Jin… - Bioorganic & medicinal …, 2014 - Elsevier
We recently reported that 6-aminoalkyl-2,4,5-trimethylpyridin-3-ols, novel series of 6-aminopyridin-3-ol-based antioxidants, have high antiangiogenic activities. In pursuit of wider variety …
Number of citations: 13 www.sciencedirect.com
D Brown, DG Earnshaw, FR McDonald… - Analytical …, 1970 - ACS Publications
A tar-base concentrate from a hydrocracked shale oil naphtha was separated by gas-liquid partition chromatography using nonpolar and polar columns. Final cuts were analyzed by …
Number of citations: 42 pubs.acs.org
LS Bark, RL Cooper, KC Wheatstone - Water Research, 1972 - Elsevier
A method is described for the determination of pyridine and quinoline bases and aromatic amines in carbonisation effluents. The organic bases were extracted into diethyl ether, …
Number of citations: 24 www.sciencedirect.com
JHS Green, DJ Harrison - Spectrochimica Acta Part A: Molecular …, 1973 - Elsevier
The infrared (4000–50 cm −1 ) and Raman spectra of 2,4,6-; 2,3,6-; 2,3,5-; 2,4,5-; and 2,3,4-trimethylpyridine in the liquid state are reported and interpreted to give values for all the …
Number of citations: 1 www.sciencedirect.com
U Karmacharya, P Chaudhary, D Lim, S Dahal… - Bioorganic …, 2021 - Elsevier
We recently reported 2,4,5-trimethylpyridin-3-ol with C(6)-azacyclonol, whose code name is BJ-1207, showing a promising anticancer activity by inhibiting NOX-derived ROS in A549 …
Number of citations: 3 www.sciencedirect.com
K Tsuda, N Ikekawa, A Iino, M Furukawa… - Pharmaceutical …, 1953 - jstage.jst.go.jp
126 Vol. 1 (1953) Page 1 126 Vol. 1 (1953) 2,3,4,5-Tet'ramethy1pyridine (XIV)—3.5 g. of the.chloromethylfcompound (XIII) in 150 cc. of methanol was reduced in hydrogen stream with 1 …
Number of citations: 2 www.jstage.jst.go.jp
MH Abraham - Journal of Chromatography A, 1993 - Elsevier
The truncated solvation equation log SP = c + rR 2 + l log L 16 has been applied to a very large number of sets of gas—liquid chromatographic data on non-polar stationary phases. …
Number of citations: 152 www.sciencedirect.com
J Macák, VM Nabivach, P Buryan, JS Berlizov - Journal of Chromatography …, 1981 - Elsevier
The composition of the pyridine base fraction of high-temperature bituminous coal tar can be determined reliably and precisely by gas chromatography’-‘. For the separation of multi-…
Number of citations: 14 www.sciencedirect.com

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